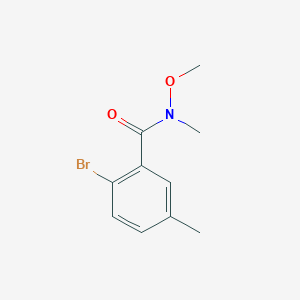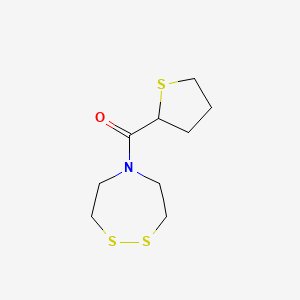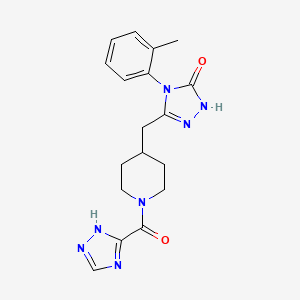![molecular formula C18H16N4O3 B2947955 2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-20-7](/img/structure/B2947955.png)
2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinamine derivatives, which may be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives often involves the use of a template, such as pyrimidifen, according to the principle of bioisosterism . The process typically involves cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like X-ray diffraction . In these structures, a tautomeric form with a localized N(1)=C(2) bond is often realized .Chemical Reactions Analysis
Pyrimidinamine derivatives are often synthesized through a series of chemical reactions, including the design and synthesis of new compound molecules .Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidine derivatives, which this compound is a part of, have been reported to display good activity as phosphodiesterase inhibitors, dihydrofolate reductase (dhfr) inhibitors, and vascular endothelial growth factor (vegf) kinase inhibitors . These targets play crucial roles in various biological processes, including cell growth, inflammation, and angiogenesis.
Mode of Action
For instance, as a potential DHFR inhibitor, it could prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of DHFR would disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides and proteins. Similarly, inhibition of phosphodiesterase could increase cyclic AMP levels, affecting various signaling pathways. Inhibition of VEGF kinase could disrupt angiogenesis, potentially limiting the growth of tumors .
Result of Action
The compound has been evaluated for its in vitro anticancer activity against 60 human cancer cell lines. It showed non-selective broad-spectrum activity against all cancer cell lines . This suggests that the compound’s action could result in the inhibition of cancer cell growth.
Direcciones Futuras
Propiedades
IUPAC Name |
5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-16-6-5-12(10-19-16)17(23)21-9-7-14-13(11-21)18(24)22-8-3-2-4-15(22)20-14/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMKQMKHPCMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)


![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)
![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)


